1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine
Description
1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a methyl group
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-11(13)6-14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 |
InChI Key |
ZOAACUSSAVJZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl bromide with 5-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: This compound shares the fluorobenzyl group but has a different core structure.
4-Fluorobenzylamine: Similar in structure but lacks the pyrazole ring.
Uniqueness
1-(4-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine is unique due to its specific combination of a fluorobenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, synthesis methods, biological activities, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C12H14FN3, with a molecular weight of approximately 219.26 g/mol. The structure features a pyrazole ring substituted with a 4-fluorobenzyl group, which enhances its lipophilicity and metabolic stability.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Pyrazole Derivative : The initial step includes the formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reaction : The introduction of the 4-fluorobenzyl group occurs via a nucleophilic substitution reaction, where the fluorobenzyl halide reacts with the pyrazole derivative in the presence of a base.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, which could be beneficial in cancer therapy and other diseases where enzyme regulation is crucial.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Studies : A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The IC50 values indicated significant potency in inhibiting cell proliferation (IC50 < 10 µM) .
- Mechanism of Action : Research suggests that the compound interacts with specific molecular targets involved in cell signaling pathways, potentially affecting apoptosis and cell cycle regulation .
- Comparative Analysis : When compared to similar pyrazole derivatives, this compound showed enhanced binding affinity to target receptors due to the presence of the fluorinated substituent, which improves metabolic stability and bioavailability .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C12H14FN3 | Antimicrobial, anti-inflammatory |
| 1-(2-chloroethyl)-N-(4-chlorophenyl)methyl-pyrazol | C13H15ClF2N3 | Enzyme inhibition |
| N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-pyrazol | C13H15F2N3 | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
